KDM4C Inhibition in Biochemical vs. Cellular Assays
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide demonstrates direct inhibitory activity against the human histone lysine demethylase KDM4C (JMJD2C). In a biochemical assay using purified N-terminal his-tagged human KDM4C, the compound exhibited an IC₅₀ of 200 nM [1]. However, in a cell-based assay where full-length human KDM4C was expressed in U2OS cells, the IC₅₀ increased to 10,000 nM (10 µM), suggesting potential limitations in cell permeability or target engagement in a complex cellular environment [1]. This differential activity profile is a key differentiator from more potent KDM4C inhibitors like NCGC00244536 (IC₅₀ ≈ 10 nM) and defines its specific utility in studies requiring a probe with a defined cellular efficacy window .
| Evidence Dimension | KDM4C Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM (biochemical assay); 10,000 nM (cellular assay) |
| Comparator Or Baseline | NCGC00244536 (a known KDM4C inhibitor): IC₅₀ ~10 nM |
| Quantified Difference | The target compound is 20-fold less potent than NCGC00244536 in biochemical assays, and >1000-fold less potent in cellular assays, defining a distinct potency range. |
| Conditions | Biochemical: RFMS assay with trimethylated peptide substrate and purified N-terminal his-tagged human KDM4C expressed in E. coli. Cellular: U2OS cells transfected with full-length human KDM4C, assessed via inhibition of H3K9Me3 demethylation. |
Why This Matters
This quantitative data allows researchers to select the compound for applications where a moderate-affinity, cell-permeable KDM4C probe is required, as opposed to high-potency chemical probes like NCGC00244536.
- [1] BindingDB. (2025). BDBM50149926 (CHEMBL3770723) Affinity Data for human KDM4C. View Source
